molecular formula C17H26BNO4S B1398721 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine CAS No. 1548827-83-3

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine

Cat. No.: B1398721
CAS No.: 1548827-83-3
M. Wt: 351.3 g/mol
InChI Key: HVHVUNFUBNABBQ-UHFFFAOYSA-N
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Description

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is a boronate ester derivative featuring a piperidine ring linked via a sulfonyl group to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C17H26BNO4S, with a molecular weight of 351.27 g/mol . Key physical properties include a boiling point of 472.7°C and density of 1.2 g/cm³, indicating moderate polarity and stability under standard conditions . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality, enabling carbon-carbon bond formation in organic synthesis .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)14-8-10-15(11-9-14)24(20,21)19-12-6-5-7-13-19/h8-11H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHVUNFUBNABBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation (Palladium-Catalyzed Cross-Coupling)

This is the most prevalent method, involving the coupling of a halogenated aromatic compound with bis(pinacolato)diboron (B2Pin2):

Reaction Step Conditions Yield Reference
Brominated aromatic + B2Pin2 Pd(dppf)Cl2, KOAc, Reflux, 20-24 hours Up to 82% ,

This method involves:

Lithiation-Borylation Route

An alternative involves lithiation of the aromatic ring followed by borylation:

Reaction Step Conditions Yield Reference
Aromatic lithiation + B(pin) n-Butyllithium at -78°C, then B2Pin2 Approximately 39%

This method provides a route for aromatic substitution with boron groups, especially when halogenated precursors are unavailable.

Synthesis of the Sulfonyl-Linked Piperidine Derivative

The next step involves coupling the boronate ester with a piperidine derivative bearing a sulfonyl group:

Nucleophilic Sulfonylation

This involves reacting a piperidine derivative with sulfonyl chlorides or sulfonyl anhydrides:

Reaction Step Conditions Yield Reference
Piperidine + Sulfonyl chloride Base (e.g., pyridine or triethylamine), room temperature Variable, often >90% ,

Suzuki-Miyaura Coupling

The boronate intermediate couples with the sulfonylated piperidine under palladium catalysis:

Reaction Step Conditions Yield Reference
Boronate ester + sulfonylated piperidine Pd catalyst, base (e.g., K2CO3), reflux Up to 82% ,

This step is critical for forming the key carbon-sulfur linkage in the molecule.

Final Assembly and Purification

The final compound is obtained after purification, typically via flash chromatography or recrystallization:

Method Conditions Notes Reference
Flash chromatography Silica gel, appropriate solvent system Ensures high purity ,

Summary of Reaction Conditions and Yields

Step Reagents Conditions Typical Yield Reference
Borylation Aromatic halide + B2Pin2 Pd catalyst, reflux 82% ,
Sulfonylation Piperidine derivative + Sulfonyl chloride Base, room temperature >90% ,
Coupling Boronate ester + Sulfonylated piperidine Pd catalysis, reflux Up to 82% ,

Notable Research Findings

  • The synthesis of related compounds such as tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine derivatives has been optimized to achieve yields nearing 50-80%, with purification via chromatography ensuring high purity for subsequent biological testing.

  • The use of palladium catalysis in Suzuki coupling remains the most efficient and widely adopted method, with reaction conditions fine-tuned to minimize side reactions and maximize yield.

  • The synthesis pathways are adaptable to various aromatic and heteroaromatic substrates, enabling the synthesis of diverse analogs for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .

Scientific Research Applications

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the development of biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine involves its ability to interact with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, making it useful in both research and therapeutic applications .

Comparison with Similar Compounds

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

  • Molecular Formula: C17H26BNO2
  • Molecular Weight : 287.21 g/mol
  • Key Differences : Lacks the sulfonyl group present in the target compound.
  • Properties :
    • Purity: ≥97% (commercially available in 1–5 g quantities) .
    • Melting Point: 87°C .

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine

  • Molecular Formula: C18H28BNO2
  • Molecular Weight : 301.23 g/mol
  • Key Differences : Contains a benzyl (-CH2-) linker instead of a sulfonyl group.
  • Properties :
    • Storage: Stable at room temperature under inert atmosphere .
    • Hazard Profile: Classified as harmful (H302, H315, H319, H335) .
  • Applications : The benzyl group may improve lipid solubility, making it suitable for medicinal chemistry applications requiring membrane permeability .

1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl}piperidine

  • CAS No.: 1548827-83-3
  • Molecular Formula: C17H26BNO4S
  • Molecular Weight : 351.27 g/mol
  • Key Features : The sulfonyl group introduces strong electron-withdrawing effects, which can modulate reactivity in cross-coupling reactions and enhance stability .
  • Synthesis : Typically prepared via microwave-assisted coupling of boronate esters with sulfonated intermediates, yielding ~15–65% depending on reaction conditions .
  • Applications : The sulfonyl group improves solubility in polar solvents, making it advantageous for aqueous-phase reactions .

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine

  • Molecular Formula: C19H30BNO3
  • Molecular Weight : 331.26 g/mol
  • Key Differences: Incorporates a phenoxyethyl linker instead of sulfonyl.
  • Properties :
    • Price: $49–$1,198.8 per gram (commercially available) .
  • Applications : The ether linkage may enhance flexibility in polymer chemistry or ligand design .

Comparative Analysis

Structural and Functional Differences

Compound Functional Group Molecular Weight (g/mol) Key Reactivity Features
Target Compound (sulfonyl) -SO2- 351.27 High polarity, electron-withdrawing effects
1-[4-(Borolane)phenyl]piperidine None 287.21 Low steric hindrance, high reactivity
1-(Benzyl)piperidine analog -CH2- 301.23 Improved lipid solubility
1-(Phenoxyethyl)piperidine -OCH2CH2- 331.26 Flexible linker for ligand design

Biological Activity

The compound 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is a synthetic derivative that combines a piperidine core with a sulfonamide functionality and a boron-containing moiety. This structure suggests potential biological activities related to enzyme inhibition and antibacterial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H28BNO2S
  • Molecular Weight : 301.24 g/mol

Antibacterial Activity

The antibacterial properties of compounds containing piperidine and sulfonamide functionalities have been well-documented. In studies evaluating similar compounds:

  • Compounds exhibited moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis.
  • Specific IC50 values indicated effective inhibition against urease and acetylcholinesterase (AChE), with some derivatives showing IC50 values as low as 0.63±0.0010.63\pm 0.001 µM for AChE inhibition .

Enzyme Inhibition

The sulfonamide group is known for its enzyme inhibitory properties:

  • The synthesized derivatives demonstrated significant urease inhibition. For instance, several compounds showed IC50 values significantly lower than standard references such as thiourea (IC50 = 21.25 ± 0.15 µM) .
  • The piperidine core is associated with various pharmacological activities including AChE inhibition which is crucial for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Antibacterial and Enzyme Inhibition :
    • A series of synthesized piperidine derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects.
    • The study highlighted that modifications in the piperidine structure could enhance antibacterial efficacy .
  • Inhibitory Activity Against Kinases :
    • Research indicated that compounds with similar structures could inhibit kinases such as GSK-3β and IKK-β, which are involved in inflammatory responses and cancer progression.
    • Compounds were evaluated for their cytotoxicity in cell lines, with some demonstrating low toxicity at effective concentrations .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against specific strains
Urease InhibitionIC50 values as low as 0.63±0.0010.63\pm 0.001 µM
AChE InhibitionSignificant inhibition observed
Kinase InhibitionEffective against GSK-3β and IKK-β

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the piperidine sulfonyl group (δ 3.0–3.5 ppm for piperidine protons) and dioxaborolane ring (quartet at δ 1.3 ppm for methyl groups) .
  • HPLC : Reverse-phase HPLC with a C18 column (mobile phase: methanol/buffer, pH 4.6) assesses purity (>95%) and detects hydrolyzed boronic acid impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 337.1519) .

How does the sulfonyl group influence the compound’s reactivity in Suzuki-Miyaura couplings?

Advanced Research Question
The electron-withdrawing sulfonyl group:

  • Reduces Boron Lewis Acidity : Slows transmetalation steps, requiring stronger bases (e.g., K₂CO₃ instead of Na₂CO₃) to activate the boronic ester .
  • Enhances Stability : Prevents premature hydrolysis of the dioxaborolane ring in aqueous reaction conditions .
  • Directs Coupling Selectivity : Para-substitution on the phenyl ring minimizes steric hindrance, favoring coupling with aryl halides over aliphatic substrates .

What storage conditions are recommended to maintain the stability of this boronic ester?

Basic Research Question

  • Moisture Control : Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers.
  • Solvent Compatibility : Dissolve in dry DMSO or THF for long-term storage; avoid protic solvents (e.g., MeOH) to prevent hydrolysis .

How can researchers mitigate competing protodeboronation during cross-coupling reactions?

Advanced Research Question

  • Additive Screening : Adding 1–5 mol% of NaI or CsF accelerates transmetalation, reducing boron滞留 time .
  • Oxygen Exclusion : Rigorous degassing (freeze-pump-thaw cycles) minimizes oxidative deboronation .
  • Substrate Design : Incorporating electron-donating groups on the phenyl ring counterbalances the sulfonyl group’s electron-withdrawing effects .

What role does this compound play in materials science, particularly optoelectronics?

Advanced Research Question
In organic light-emitting diodes (OLEDs) , the boronic ester enables:

  • π-Conjugated System Construction : Suzuki couplings build emissive layers with tailored bandgaps (e.g., combining with cyanophenyl or phenoxazine units) .
  • Thermally Activated Delayed Fluorescence (TADF) : The sulfonyl group stabilizes charge-transfer states, enhancing electroluminescence efficiency .

How can computational methods aid in predicting the compound’s reactivity and applications?

Advanced Research Question

  • DFT Calculations : Model the HOMO/LUMO levels to predict charge-transfer behavior in OLEDs .
  • Molecular Dynamics : Simulate solubility in mixed solvents (e.g., THF/H₂O) to optimize reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine

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